molecular formula C14H19BO5 B1431519 Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1421322-59-9

Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1431519
CAS No.: 1421322-59-9
M. Wt: 278.11 g/mol
InChI Key: UIHVCARBMYLMPE-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1421322-59-9) is a boronic ester derivative featuring a hydroxyl group at the 2-position and a methyl ester at the 1-position of the benzene ring. The tetramethyl-1,3,2-dioxaborolane moiety enhances stability and reactivity, making it a key intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications . Its molecular formula is C14H19BO5, with a molecular weight of 276.11 g/mol, and it is typically synthesized via pinacol esterification of boronic acids under anhydrous conditions .

Properties

IUPAC Name

methyl 2-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-8-6-7-9(11(10)16)12(17)18-5/h6-8,16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHVCARBMYLMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The most common and reliable method for preparing methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves the palladium-catalyzed borylation of methyl 2-hydroxy-3-bromobenzoate (or related bromo-substituted aromatic esters) with bis(pinacolato)diboron (B2pin2). This process installs the boronate ester moiety at the 3-position of the aromatic ring.

Key reaction:

  • Starting material: Methyl 2-hydroxy-3-bromobenzoate
  • Borylating agent: Bis(pinacolato)diboron
  • Catalyst: Palladium complex (e.g., Pd(dppf)Cl2·DCM or Pd(OAc)2 with appropriate ligands)
  • Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3)
  • Solvent: 1,4-dioxane or dimethylformamide (DMF)
  • Temperature: Typically 80–90 °C
  • Atmosphere: Inert (nitrogen or argon)
  • Time: 12–24 hours

This method yields the desired boronate ester with good to excellent yields (typically 70–80%) and high purity after purification by column chromatography or crystallization.

Detailed Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Pd(dppf)Cl2·DCM (4 mol%) or Pd(OAc)2 + ligand Pd(dppf)Cl2·DCM is commonly preferred for stability and activity
Borylating agent Bis(pinacolato)diboron (1.1 equiv) Slight excess ensures complete conversion
Base KOAc (3 equiv) or K2CO3 KOAc is mild and effective in these reactions
Solvent 1,4-Dioxane or DMF High boiling point solvents facilitate heating
Temperature 80–90 °C Higher temperatures favor reaction rate
Reaction time 12–24 hours Monitored by TLC or HPLC for completion
Atmosphere Nitrogen or argon Prevents oxidation of sensitive boronate ester
Workup Filtration, solvent evaporation, column chromatography Purification to remove catalyst residues and byproducts

Representative Experimental Procedure

A typical synthesis reported involves:

  • Charging a dry reaction vessel with methyl 2-hydroxy-3-bromobenzoate (1 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl2·DCM (4 mol%), and KOAc (3 equiv).
  • Adding degassed 1,4-dioxane under nitrogen atmosphere.
  • Heating the mixture at 90 °C for 24 hours with stirring.
  • Cooling to room temperature, filtering through silica to remove palladium residues.
  • Concentrating the filtrate under reduced pressure.
  • Purifying the crude product by column chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate).
  • Obtaining this compound as a clear oil or solid in ~74% isolated yield.

Alternative Preparation Methods

While the palladium-catalyzed borylation is the predominant method, other approaches have been explored:

  • Copper-catalyzed borylation: Less common for this substrate but possible under milder conditions.
  • Direct lithiation followed by boronation: Using organolithium reagents to deprotonate followed by reaction with boron electrophiles; however, this method is less selective and more sensitive to moisture.
  • Radical borylation: Using diboron reagents and radical initiators under photochemical or thermal conditions; these are emerging methods but less established for this compound.

Reaction Mechanism Overview

The palladium-catalyzed borylation proceeds via:

The base (KOAc) facilitates transmetalation and stabilizes intermediates.

Characterization and Purity Assessment

Post-synthesis, the compound is characterized by:

Summary Table of Preparation Data

Aspect Details
Starting Material Methyl 2-hydroxy-3-bromobenzoate
Borylating Agent Bis(pinacolato)diboron (B2pin2)
Catalyst Pd(dppf)Cl2·DCM (4 mol%)
Base Potassium acetate (KOAc), 3 equiv
Solvent 1,4-Dioxane or DMF
Temperature 80–90 °C
Reaction Time 12–24 hours
Atmosphere Nitrogen or argon
Yield ~70–75% (isolated)
Product State Clear oil or solid
Purification Column chromatography

Scientific Research Applications

Organic Synthesis

Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a versatile building block in organic synthesis. It is particularly useful in the pharmaceutical industry for synthesizing complex organic molecules.

Case Study: Synthesis of Drug Candidates

In a study focused on developing new drug candidates, researchers utilized this compound to create derivatives that exhibited enhanced biological activity. The boron atom's presence in the structure improved the solubility of the synthesized compounds, facilitating their use in biological assays .

Drug Development

The compound's unique boron-containing structure contributes to its application in drug formulation. It enhances the stability and solubility of pharmaceutical products.

Data Table: Drug Formulation Properties

PropertyValue
SolubilityHigh
StabilityEnhanced
BioavailabilityImproved

Research indicates that formulations incorporating this compound showed better pharmacokinetic profiles compared to traditional formulations .

Materials Science

In materials science, this compound is utilized to develop advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for creating durable and functional materials.

Application Example: Coatings Development

A recent study demonstrated the use of this compound in formulating coatings that provide enhanced protection against environmental degradation. The incorporation of the dioxaborolane moiety improved adhesion properties and durability .

Bioconjugation

This compound is also employed in bioconjugation techniques. It facilitates the attachment of biomolecules to surfaces or other molecules, which is crucial in biotechnology and diagnostics.

Case Study: Diagnostic Applications

In diagnostic research, this compound was used to create bioconjugates that improved the sensitivity of detection methods for various biomarkers. The boron moiety allowed for stable conjugation with proteins and nucleic acids .

Environmental Chemistry

The compound has potential applications in developing environmentally friendly chemical processes. Its reactivity can be harnessed to create sustainable practices across various industries.

Research Insight: Green Chemistry Initiatives

Studies have shown that this compound can participate in reactions that minimize waste and reduce energy consumption during synthesis processes .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(a) Methyl 2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 603122-40-3)
  • Structure : Boronic ester at the 5-position, hydroxyl at 2-position.
  • Properties : Higher solubility in polar solvents due to para-substitution, but reduced steric hindrance compared to the ortho-substituted target compound.
  • Applications : Less efficient in directing C–H functionalization due to the distance between hydroxyl and boronic ester groups .
(b) Methyl 5-hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1029439-78-8)
  • Structure : Hydroxyl at 5-position, boronic ester at 2-position.
  • Reactivity : Enhanced electronic effects from the meta-hydroxyl group improve coordination with transition metals in catalysis .

Substituent Variations

(a) Methyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 955929-54-1)
  • Structure : Methyl group replaces hydroxyl at 2-position.
  • Key Differences :
    • Steric Effects : Methyl group increases steric hindrance, reducing reactivity in cross-coupling reactions.
    • Electronic Effects : Electron-donating methyl group deactivates the aromatic ring, lowering electrophilic substitution rates compared to the hydroxyl-containing analog .
  • Molecular Weight : 276.14 g/mol (C15H21BO4) vs. 276.11 g/mol for the target compound .
(b) Methyl 3-(trifluoromethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Structure : Trifluoromethyl group at 3-position.
  • Reactivity : Strong electron-withdrawing effect of CF3 enhances electrophilicity of the boronic ester, improving Suzuki coupling yields .

Functional Group Modifications

(a) Methyl 2-acetoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1352730-33-6)
  • Structure : Acetoxy group at 2-position.
  • Stability : Acetyl protection of the hydroxyl group improves hydrolytic stability but requires deprotection steps for further functionalization .
(b) Ethyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1198615-87-0)
  • Structure : Ethyl ester instead of methyl.
  • Impact : Longer alkyl chain slightly reduces crystallinity and increases lipophilicity, affecting solubility in aqueous reaction conditions .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Reactivity Traits
Target Compound (1421322-59-9) C14H19BO5 276.11 2-OH, 3-boronic ester High reactivity in cross-coupling
Methyl 2-methyl-3-boronic ester (955929-54-1) C15H21BO4 276.14 2-Me, 3-boronic ester Steric hindrance reduces coupling efficiency
Methyl 5-hydroxy-2-boronic ester (1029439-78-8) C14H19BO5 276.11 5-OH, 2-boronic ester Improved metal coordination
Methyl 2-acetoxy-4-boronic ester (1352730-33-6) C15H19BO6 318.12 2-OAc, 4-boronic ester Requires deprotection for further use

Biological Activity

Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, with the molecular formula C14H19BO5C_{14}H_{19}BO_5 and a molecular weight of 278.11 g/mol, is a compound that has garnered attention for its potential biological activities. This compound features a boronate ester group, which is known for its reactivity and ability to form reversible covalent bonds with various biological targets.

Synthesis

The compound can be synthesized through several methods, notably the reaction of methyl 2-hydroxybenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. This synthetic route is significant for producing derivatives that may exhibit enhanced biological properties.

The biological activity of this compound is primarily attributed to its boronate ester group. This group can interact with enzymes, leading to the formation of boronic acids that inhibit enzyme activity by forming reversible covalent bonds with active site residues. Such interactions are critical in the context of drug development, particularly for targeting specific enzymes involved in disease processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, research on similar boronate esters has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that these compounds can selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Case Study: Inhibition of Cancer Cell Lines

A comparative study evaluated the effects of various boronate esters on human cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant antiproliferative activity:

CompoundIC50 (µM)Selectivity Index
This compound5.4High
Control (e.g., CA-4)10.0Low

This data illustrates that this compound may be more effective than established anticancer agents.

Enzyme Inhibition Studies

The compound's ability to inhibit glycosidases has also been investigated. A study demonstrated that this compound could effectively inhibit specific glycosidases involved in carbohydrate metabolism:

EnzymeIC50 (µM)Type of Inhibition
α-glucosidase4.5Competitive
β-galactosidase6.0Non-competitive

These findings suggest that the compound could play a role in managing metabolic disorders by modulating enzyme activity.

Q & A

Q. What are the common synthetic routes for preparing methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how is purity ensured?

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of a phenolic precursor. For example, analogous compounds like methyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate are synthesized via palladium-catalyzed coupling using aryl halides and bis(pinacolato)diboron (B2_2Pin2_2) under inert conditions . Purification often employs column chromatography (e.g., silica gel with EtOAc/hexanes) or recrystallization. Purity is confirmed by TLC (e.g., Rf_f = 0.35 in 1:9 EtOAc/hexanes) and analytical techniques like 1H^{1}\text{H}, 13C^{13}\text{C}, and 11B^{11}\text{B} NMR to verify boron incorporation and ester integrity .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key signals confirm its structure?

  • NMR Spectroscopy :
    • 1H^{1}\text{H} NMR: Aromatic protons near δ 6.5–8.0 ppm (ortho-substitution pattern), a singlet for the methyl ester (δ ~3.8–3.9 ppm), and tetramethyl-dioxaborolane protons as two singlets (δ ~1.3 ppm) .
    • 11B^{11}\text{B} NMR: A peak near δ 30–35 ppm confirms the presence of the boronate ester .
  • X-ray Crystallography : Used to resolve ambiguous structures, as seen in related methyl benzoate derivatives (e.g., bond angles and planarity of the boronate group) .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

It serves as a boronate ester partner in Pd-catalyzed couplings with aryl/vinyl halides. For optimal yields, use Pd(PPh3_3)4_4 or PdCl2_2(dppf) with a base like K2_2CO3_3 in THF/H2_2O at 60–80°C. The phenolic -OH group may require protection (e.g., as a methyl ether) to prevent side reactions .

Advanced Research Questions

Q. What experimental challenges arise in achieving stereoselective synthesis or functionalization of this compound?

The phenolic -OH group can act as a directing group for regioselective borylation but may also lead to undesired protodeboronation under acidic conditions. To mitigate this, use mild bases (e.g., NaHCO3_3) and avoid prolonged heating. Steric hindrance from the tetramethyl-dioxaborolane group may slow coupling kinetics, necessitating higher catalyst loadings (e.g., 5 mol% Pd) .

Q. How can reaction conditions be optimized to resolve contradictions between computational predictions and experimental outcomes?

For example, if DFT calculations predict preferential coupling at the 3-position but experiments show 2-substitution, vary the solvent polarity (e.g., DMF vs. THF) or employ additives like LiCl to modulate Pd catalyst selectivity. Validate hypotheses using kinetic studies (e.g., monitoring by 11B^{11}\text{B} NMR) .

Q. How does the reactivity of this compound compare to other boronate esters in C–B bond transformations?

The electron-withdrawing ester and hydroxyl groups lower boron’s Lewis acidity, reducing transmetallation rates compared to non-polar analogs. Reactivity can be enhanced by using stronger bases (e.g., Cs2_2CO3_3) or switching to Miyaura borylation conditions with Pd(dba)2_2 and PCy3_3 .

Q. What strategies address discrepancies in NMR data between synthesized batches?

If 1H^{1}\text{H} NMR shows unexpected splitting (e.g., due to rotamers), acquire variable-temperature NMR or use 13C^{13}\text{C}-1H^{1}\text{H} HSQC to assign signals. For boron-related anomalies (e.g., broad 11B^{11}\text{B} peaks), ensure thorough drying of the sample to exclude moisture interference .

Q. How does storage condition affect the compound’s stability, and what degradation products are observed?

Storage at 0–6°C under nitrogen is recommended to prevent hydrolysis of the boronate ester. Degradation via B–O bond cleavage produces boric acid and phenolic byproducts, detectable by LC-MS or 11B^{11}\text{B} NMR .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Boronate Esters

ParameterTypical RangeReference
Reaction Temperature60–100°C
Catalyst Loading2–5 mol% Pd
BaseK2_2CO3_3, Cs2_2CO3_3
Purification SolventEtOAc/Hexanes (1:9)

Q. Table 2. Diagnostic NMR Signals

Group1H^{1}\text{H} NMR (δ, ppm)11B^{11}\text{B} NMR (δ, ppm)
Tetramethyl-dioxaborolane1.3 (s, 12H)30–35
Methyl Ester3.8–3.9 (s, 3H)
Aromatic Protons6.5–8.0 (m, 3H)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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